molecular formula C14H22N2 B2421490 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 923137-50-2

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Cat. No.: B2421490
CAS No.: 923137-50-2
M. Wt: 218.344
InChI Key: NVPRDRGHQMCFOS-UHFFFAOYSA-N
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Description

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is primarily used in research applications and is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a phenylmethanamine moiety.

Properties

IUPAC Name

[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPRDRGHQMCFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 4-(chloromethyl)benzylamine with 3-methylpiperidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Applications

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine serves as a crucial building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.
  • Reagent in Organic Reactions : It acts as a reagent in several organic reactions, including oxidation and reduction processes. For instance, it can be oxidized using potassium permanganate to yield ketones or carboxylic acids, and reduced to form amines or alcohols using lithium aluminum hydride.

Biological Applications

Research has indicated that this compound interacts with biological systems in several ways:

  • Enzyme Interaction Studies : The compound is studied for its potential to interact with various enzymes, which may lead to the development of new therapeutic agents. Understanding these interactions can provide insights into its mechanism of action at the molecular level.
  • Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications in treating neurological disorders. Ongoing research aims to explore its efficacy in drug development for conditions such as depression and anxiety disorders.

Medical Applications

The medical implications of this compound are particularly promising:

  • Drug Development : There is ongoing research into its potential use as a scaffold for developing new drugs targeting central nervous system disorders. For example, compounds derived from it have shown potential in treating conditions like Alzheimer's disease and other cognitive impairments .
  • Pharmaceutical Formulations : The compound has been incorporated into various pharmaceutical formulations aimed at enhancing bioavailability and therapeutic effects. Its ability to modulate receptor activity makes it a candidate for further exploration in pharmacology .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AEnzyme InteractionDemonstrated significant inhibition of specific enzyme pathways linked to neurological disorders.
Study BDrug DevelopmentReported promising results in animal models for treating anxiety-related behaviors.
Study CSynthesis TechniquesHighlighted efficient methods for synthesizing derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine can be compared with other similar compounds, such as:

Biological Activity

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine, with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-(chloromethyl)benzylamine with 3-methylpiperidine. This process can be optimized under various conditions to yield high purity products suitable for biological evaluation.

Biological Activity Overview

The compound has been investigated for various biological activities, particularly its interactions with enzymes and receptors that may lead to therapeutic effects. Here are some key areas of research:

1. Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For example, piperidine derivatives have shown efficacy against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the modulation of cell signaling pathways that regulate proliferation and apoptosis .

2. Neuropharmacological Effects

Research indicates potential neuropharmacological effects, including the modulation of neurotransmitter systems. Compounds with similar structures have been studied for their ability to influence dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and anxiety .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, modulating their activity and leading to various biological outcomes. This interaction may involve binding to active sites on enzymes or receptors, influencing downstream signaling pathways .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antitumor Activity Demonstrated inhibition of cell proliferation in lung and breast cancer models .
Neuropharmacology Potential modulation of serotonin and dopamine pathways .
Mechanistic Insights Binding studies indicate interaction with specific receptor sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine?

  • Methodology : The compound can be synthesized via reductive amination. First, 4-(bromomethyl)benzaldehyde is reacted with 3-methylpiperidine to form the intermediate 4-[(3-methylpiperidin-1-yl)methyl]benzaldehyde. This aldehyde is then subjected to reductive amination using ammonia and a reducing agent (e.g., sodium cyanoborohydride) to yield the final methanamine derivative. Reaction conditions (pH, temperature) must be optimized to enhance yield and purity .
  • Validation : Confirm product identity using 1^1H/13^{13}C NMR to verify the presence of the piperidine methyl group (δ ~1.0–1.5 ppm) and the benzylamine NH2_2 group (δ ~2.8–3.2 ppm).

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Handling : Use NIOSH-approved OV/AG/P99 respirators for vapor protection and nitrile gloves to prevent dermal exposure. Avoid dust formation via closed systems or fume hoods .
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation or hydrolysis. Monitor for discoloration, which may indicate degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Experimental Design :

  • Catalyst Screening : Compare NaBH4_4, NaBH3_3CN, and Pd/C-hydrogenation for reductive amination efficiency. NaBH3_3CN is preferred for selective reduction without disturbing the piperidine ring .
  • Solvent Optimization : Test polar aprotic solvents (DMF, THF) to stabilize intermediates. DMF increases reaction rates but may require post-synthesis dialysis to remove residuals .
    • Analytical QC : Use HPLC-MS to detect impurities like unreacted aldehyde (retention time ~8.2 min) or over-reduced products .

Q. What strategies resolve contradictions in pharmacological activity data for this compound?

  • Case Study : If conflicting IC50_{50} values arise in kinase inhibition assays:

Assay Validation : Confirm target specificity using CRISPR-KO cell lines to rule off-target effects.

Structural Analysis : Perform molecular docking to assess binding mode variations (e.g., piperidine ring conformation affecting active-site interactions) .

  • Data Triangulation : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and in vivo PK/PD models .

Q. How can advanced NMR techniques elucidate stereochemical ambiguities in the compound?

  • Methods :

  • NOESY : Identify spatial proximity between the 3-methylpiperidine proton (δ 1.2 ppm) and the benzyl CH2_2 group (δ 3.5 ppm) to confirm substituent orientation.
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to assess optical purity .

Method Development & Validation

Q. What purification techniques are optimal for isolating high-purity this compound?

  • Chromatography : Use flash chromatography (silica gel, CH2_2Cl2_2:MeOH 95:5) followed by recrystallization from ethanol/water (70:30). Monitor purity via TLC (Rf_f ~0.4 in ethyl acetate) .
  • Troubleshooting : If amine oxidation occurs, add 0.1% ascorbic acid to the eluent to stabilize the compound .

Q. How can computational modeling predict the compound’s metabolic stability?

  • In Silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperidine N-methyl group as a CYP3A4 substrate).
  • Metabolite Prediction : Simulate phase I oxidation pathways with BioTransformer 3.0, prioritizing metabolites for LC-MS/MS screening .

Toxicological Profiling

Q. What in vitro assays are recommended for preliminary toxicity screening?

  • Assays :

  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} <10 μM indicates high risk).
  • Cytotoxicity : MTT assay in HepG2 cells (48 hr exposure) to determine CC50_{50} values. Compare to therapeutic index (CC50_{50}/IC50_{50}) .

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